molecular formula C17H18N4O3 B2371752 1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE CAS No. 864854-67-1

1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B2371752
CAS No.: 864854-67-1
M. Wt: 326.356
InChI Key: WWXGEDKTUYDPNR-UHFFFAOYSA-N
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Description

1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core through a series of nucleophilic substitution and cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds. Its morpholine and dimethyl substitutions may enhance its solubility and bioavailability, making it a promising candidate for further research and development.

Biological Activity

1,9-Dimethyl-2-(morpholinocarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that integrates multiple nitrogen and carbonyl functionalities, contributing to its reactivity and biological profile. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O3C_{17}H_{18}N_{4}O_{3} with a molecular weight of approximately 326.36 g/mol. The structural complexity of this compound includes:

  • Pyrido[1,2-a]pyrimidine framework
  • Morpholinocarbonyl substituent
  • Multiple nitrogen atoms contributing to its biological activity

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₇H₁₈N₄O₃
Molecular Weight326.36 g/mol
Key Functional GroupsPyrido, Morpholine, Carbonyl

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant biological activities, particularly in the areas of anti-cancer and anti-inflammatory effects. The proposed mechanisms include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell replication. Inhibiting DHFR can lead to reduced proliferation of cancer cells by disrupting nucleotide synthesis .
  • Tyrosine Kinase Inhibition : Compounds similar to this compound have shown potential in inhibiting various tyrosine kinases implicated in tumor growth and angiogenesis .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of similar pyrido compounds:

  • Antitumor Activity : A study reported that derivatives of pyrido[2,3-d]pyrimidines exhibited cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values indicating significant potency .
    CompoundIC50 (μM)Target Cell Line
    Compound L27.6MDA-MB-231
    Control29.3MDA-MB-231
  • Structure-Activity Relationships (SAR) : The exploration of SAR in related compounds has revealed that specific substitutions can enhance biological activity. For instance, electron-withdrawing groups have been associated with increased cytotoxicity .
  • Inhibition Studies : Research on pyrido[3,4-d]pyrimidines demonstrated potent inhibition of histone lysine demethylases and monopolar spindle kinase 1, highlighting their potential as therapeutic agents in cancer treatment .

Table 2: Comparative Biological Activities

Compound NameBiological ActivityNotes
1,9-Dimethyl-2-(morpholinocarbonyl)pyrido...AntitumorPotential DHFR inhibitor
Pyrido[2,3-d]pyrimidineAntitumorSimpler structure without morpholine
6-Amino-1,3-dimethyluracilAntiviralLacks additional functional groups

Properties

IUPAC Name

6,10-dimethyl-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-11-4-3-5-21-14(11)18-15-12(16(21)22)10-13(19(15)2)17(23)20-6-8-24-9-7-20/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXGEDKTUYDPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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